molecular formula C20H20N4Na2O11S3 B13747870 Benzenesulfonic acid, 4-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt CAS No. 25664-81-7

Benzenesulfonic acid, 4-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

Cat. No.: B13747870
CAS No.: 25664-81-7
M. Wt: 634.6 g/mol
InChI Key: VMRASBDRVJTOLR-UHFFFAOYSA-L
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Description

The compound p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) is a complex organic molecule with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, methyl, sulphooxy, and azo groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) typically involves multiple steps, including the formation of intermediate compounds The sulphooxy and sulphonyl groups are then added through sulfonation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1x): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1x): has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) involves its interaction with specific molecular targets and pathways. The compound’s sulphooxy and sulphonyl groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activities. The azo group may also play a role in its biological effects by undergoing reduction to form active amines that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (potassium salt)
  • p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (disodium salt)

Uniqueness

The uniqueness of p-4,5-Dihydro-4-2-methoxy-5-methyl-4-2-(sulphooxy)ethylsulphonylphenylazo-3-methyl-5-oxo-1H-Pyrazol-1-ylbenzenesulphonic acid (sodium salt) (1:x) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its potassium and disodium counterparts.

Properties

CAS No.

25664-81-7

Molecular Formula

C20H20N4Na2O11S3

Molecular Weight

634.6 g/mol

IUPAC Name

disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C20H22N4O11S3.2Na/c1-12-10-16(17(34-3)11-18(12)36(26,27)9-8-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-4-6-15(7-5-14)37(28,29)30;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

VMRASBDRVJTOLR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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